1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine
Overview
Description
1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 3-methylphenyl group and a propyl group
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-(3-methylphenyl)-5-propyl-1h-pyrazol-4-amine, have diverse pharmacological effects .
Mode of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This suggests that this compound may interact with its targets to inhibit the growth of these pathogens.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to other pyrazole derivatives .
Result of Action
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the reaction of 3-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Comparison with Similar Compounds
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Shares a similar phenyl substitution but differs in the heterocyclic core.
3-Methylphenylalanine: Contains a similar phenyl group but is an amino acid derivative.
Uniqueness: 1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a propyl group on the pyrazole ring is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(3-methylphenyl)-5-propylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQJIPCUHDGXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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